

An In-depth Technical Guide to Ica 105665 (PF-04895162)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ica 105665, also known as PF-04895162, is a potent, orally active small molecule that functions as an opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 voltage-gated potassium channels. [1][2] Developed initially by Icagen, Inc., it demonstrated significant antiseizure activity in preclinical animal models and early clinical trials by modulating neuronal excitability.[2][3] Despite its promising efficacy in treating epilepsy, the clinical development of Ica 105665 was halted due to unexpected hepatotoxicity observed in healthy subjects, which was linked to off-target effects on liver mitochondrial function and bile salt export protein (BSEP) transport.[1][4] This guide provides a comprehensive overview of the function, mechanism of action, quantitative data, and key experimental protocols related to Ica 105665.

Core Function and Mechanism of Action

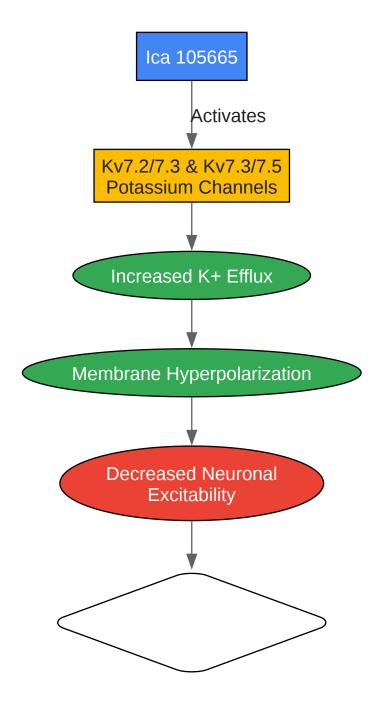
Ica 105665 exerts its primary pharmacological effect by activating specific subtypes of the Kv7 (or KCNQ) family of voltage-gated potassium channels. These channels are crucial regulators of neuronal excitability.

Signaling Pathway: Modulation of Neuronal Excitability

The activation of Kv7.2/7.3 and Kv7.3/7.5 channels by **Ica 105665** leads to an increased efflux of potassium ions (K+) from the neuron. This efflux hyperpolarizes the neuronal membrane,



making it more difficult for the neuron to reach the threshold for firing an action potential. This stabilization of the resting membrane potential and suppression of repetitive firing underlies its antiseizure effects.[5] The M-current, a subthreshold potassium current, is largely mediated by Kv7 channels, and its enhancement is a key mechanism for reducing neuronal hyperexcitability.[4]



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Figure 1: Signaling pathway of Ica 105665 in modulating neuronal excitability.



Quantitative Data

The following tables summarize the key quantitative data reported for **Ica 105665**.

Table 1: In Vitro and Off-Target Activity

Parameter	Value	Target/System	Notes
EC50	160 nM	Cloned rat KCNQ2/3 channels	Concentration for 50% of maximal effect.[6]
IC50 (BSEP)	311 μΜ	Bile Salt Export Protein (BSEP) transport	Indicates inhibition of BSEP at higher concentrations.[1]
IC50 (Cytotoxicity)	~192 µM	THLE cell line (72 hrs)	Demonstrates cytotoxic properties at high concentrations. [1]
IC50 (Cytotoxicity)	~130 µM	HepG2 cell line (72 hrs)	Demonstrates cytotoxic properties at high concentrations. [1]
AC50 (Cell Loss)	>125 μM	Human hepatocytes (48 hrs)	Concentration for 50% of maximal activity for cell loss.[1]

Table 2: Preclinical Antiseizure Activity in Animal Models

Animal Model	Effective Dose Range
Maximal Electroshock	<1 to 5 mg/kg[1][2]
6 Hz Seizures	<1 to 5 mg/kg[1][2]
Pentylenetetrazole	<1 to 5 mg/kg[1][2]
Electrical Kindling	<1 to 5 mg/kg[1][2]



Table 3: Clinical Efficacy in Photosensitive Epilepsy

Patients

Single Dose	Patient Response Rate (Partial or Complete)
100 mg	1 of 4 patients[2][7]
200 mg	No significant response reported
400 mg	2 of 4 patients[2][7]
500 mg	4 of 6 patients[2][7]

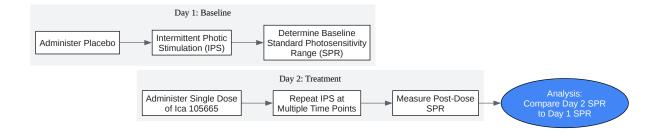
Experimental Protocols Human Photosensitivity Epilepsy Model

This clinical study was designed to assess the antiseizure potential of **Ica 105665** in a proof-of-concept model.[2][7]

- Objective: To evaluate the effect of Ica 105665 on photoparoxysmal responses (PPRs) in epilepsy patients.[2][7]
- Study Design: A single-blind, single-dose, multiple-cohort, placebo-controlled study.[2][8]
- Participants: Male and female patients aged 18-60 years with a history of reproducible PPRs.[2][7]
- Methodology:
 - Baseline (Day 1): Patients received a placebo. Their Standard Photosensitivity Range (SPR) was determined by exposing them to intermittent photic stimulation (IPS) at 14 different frequencies.[8] The SPR was quantified under three conditions: eyes closing, eyes closed, and eyes open, with the most sensitive condition used for efficacy assessment.[3][8]
 - Treatment (Day 2): Patients received a single dose of Ica 105665 (cohorts at 100, 200, 400, 500, or 600 mg).[2]



- Assessment: The SPR was re-evaluated at multiple time points post-dosing to measure any changes from baseline.[3]
- Endpoints:
 - Partial Response: A reduction in the SPR of at least three units at three separate time points post-dosing compared to placebo, with no time points showing an increase of more than three units.[3][8]
 - Complete Suppression: No PPRs observed in any eye condition at one or more time points post-dosing.[3]



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Figure 2: Experimental workflow for the human photosensitivity study.

Salicylate-Induced Hearing Loss Model in Rats

This preclinical study investigated the potential of **Ica 105665** to mitigate ototoxicity.[6]

- Objective: To determine if Ica 105665 could prevent salicylate-induced hearing loss.[6]
- Study Design: In vivo study in anesthetized rats.
- Methodology:



- Treatment: Rats were treated with Ica 105665 (10 mg/kg, i.p.). One hour later, salicylate
 (250 mg/kg, i.p.) was administered to induce temporary hearing loss.[6]
- Assessment: Compound Action Potentials (CAPs) were recorded from the round window of the cochlea to measure neural output. Distortion-Product Otoacoustic Emissions (DPOAEs) were measured to assess outer hair cell (OHC) function.[6]
- Measurements: CAP amplitude and threshold, and DPOAE amplitude were monitored before treatment and at 1 and 2 hours after salicylate administration.[6]
- Endpoints: The primary endpoints were the prevention of salicylate-induced reduction in CAP and DPOAE amplitudes and the prevention of CAP threshold shifts.[6]

Safety and Tolerability

In clinical studies, the most frequently reported treatment-emergent adverse events were related to the central nervous system, including dizziness, somnolence, ataxia, and tremor.[2] A brief generalized seizure was reported in the single patient who received a 600 mg dose, leading to the discontinuation of that dose cohort.[2] The critical safety finding that led to the termination of its development was unexpected hepatotoxicity (transaminase elevations) in healthy volunteers during a 14-day study, which was not predicted by preclinical toxicology studies in rats and monkeys.[1][4] This was later attributed to the inhibition of liver mitochondrial function and the bile salt export protein (BSEP).[1][4]

Conclusion

Ica 105665 is a potent activator of Kv7.2/7.3 and Kv7.3/7.5 potassium channels with demonstrated antiseizure efficacy. Its mechanism of action, centered on the hyperpolarization of neuronal membranes, represents a valid therapeutic strategy for epilepsy. However, the discovery of off-target hepatotoxicity underscores the challenges in developing selective ion channel modulators. The data and protocols associated with **Ica 105665** provide valuable insights for future drug development programs targeting the Kv7 channel family, emphasizing the need for comprehensive safety assessments, including the evaluation of potential mitochondrial and transporter-related toxicities.



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